Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-1-benzofuran-2-carboxamide

KRAS G12V Fragment-based drug discovery NMR2 structure determination

This N,N-dimethyl tertiary amide is the critical non-fluorinated matched-pair control for 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide (KRAS G12V binder, PDB 8QDN). Without this control, fluorine-specific SAR cannot be reliably established. Its zero H-bond donor count makes it an essential physicochemical benchmark for assessing amide hydrogen bonding contributions to target engagement, permeability, and metabolic stability within benzofuran-2-carboxamide fragment libraries. Procure for FBDD campaigns and SAR deconvolution.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 52819-54-2
Cat. No. B2884897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-benzofuran-2-carboxamide
CAS52819-54-2
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=CC=CC=C2O1
InChIInChI=1S/C11H11NO2/c1-12(2)11(13)10-7-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3
InChIKeySIXQBVOHYPAKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1-benzofuran-2-carboxamide (CAS 52819-54-2): Core Benzofuran-2-Carboxamide Scaffold for Fragment-Based Drug Discovery and Medicinal Chemistry


N,N-Dimethyl-1-benzofuran-2-carboxamide (CAS 52819-54-2, molecular formula C₁₁H₁₁NO₂, MW 189.21) is a tertiary amide belonging to the benzofuran-2-carboxamide class. Unlike the unsubstituted benzofuran-2-carboxamide (CAS 50342-50-2), which possesses two hydrogen-bond donor atoms, this compound bears an N,N-dimethyl substitution that eliminates amide N–H donor capacity while retaining a single carbonyl hydrogen-bond acceptor . The benzofuran-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with validated neuroprotective, anticancer, and anti-inflammatory activities across numerous derivatives [1]. Its structural simplicity (rotatable bond count = 1) and fragment-like physicochemical profile (predicted logP approximately 1.5–2.2) position it as a versatile starting point for fragment-based drug discovery (FBDD) campaigns, particularly against challenging oncogenic targets such as KRAS [2].

Why N,N-Dimethyl-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-Carboxamide Analogs: Physicochemical and Target-Engagement Differentiation


Benzofuran-2-carboxamide derivatives cannot be treated as interchangeable commodities because even minor structural modifications produce profound changes in hydrogen-bonding capacity, lipophilicity, conformational preference, and target engagement. The N,N-dimethyl tertiary amide in the target compound eliminates the primary amide NH₂ donor pair present in benzofuran-2-carboxamide, reducing the hydrogen-bond donor count from 2 to 0 and fundamentally altering molecular recognition patterns . This substitution simultaneously increases lipophilicity (estimated ΔlogP ≈ +0.5 to +1.0 vs. the unsubstituted amide), impacting membrane permeability and non-specific protein binding [1]. Critically, the 7-fluoro analog (7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide) has been crystallographically validated as a KRAS G12V binder via NMR2 structure determination (PDB 8QDN, KD = 1.6 mM by TITAN), whereas other benzofuran-2-carboxamide substitution patterns (e.g., methoxy or chloro at various positions) showed reduced affinity in the same assay [2]. The quantitative evidence below demonstrates that procurement decisions must be driven by specific structural features—not class membership.

Quantitative Differentiation Evidence for N,N-Dimethyl-1-benzofuran-2-carboxamide vs. Closest Analogs


KRAS G12V Fragment Binding: 7-Fluoro Analog Demonstrates Validated Target Engagement (KD = 1.6 mM); Non-Fluorinated Parent as Essential SAR Control

In an NMR-based fragment screening campaign of 890 compounds against oncogenic KRAS G12V (GMP-PNP bound state), the 7-fluoro analog 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide (fragment 2) was identified as a validated Class 1 binder with positive STD and CSP signals and a TITAN-derived KD of 1.6 mM [1]. The NMR2 structure was solved at atomic resolution and deposited as PDB 8QDN, confirming binding within the SI/SII switch region that forms the effector protein interface [1]. The non-fluorinated parent compound N,N-dimethyl-1-benzofuran-2-carboxamide serves a critical function as the matched-pair negative control: it enables isolation of the fluorine atom's specific contribution to binding affinity and pose. In this fragment series, introduction of a small fluorine substituent at position 7 did not significantly alter KD or chemical shift perturbation relative to the non-fluorinated counterpart (fragment 9), but bulkier substituents such as methoxy (fragment 10, KD = 5.9 mM) and chloro (fragment 12, KD ≈ 13 mM) markedly reduced affinity [1]. This directly quantifies the structure-activity penalty of uninformed analog substitution.

KRAS G12V Fragment-based drug discovery NMR2 structure determination

Hydrogen-Bond Donor Capacity: N,N-Dimethyl Substitution Eliminates Amide NH Donors vs. Unsubstituted Benzofuran-2-carboxamide

The N,N-dimethyl substitution in the target compound eliminates both amide N–H hydrogen-bond donor atoms present in the unsubstituted benzofuran-2-carboxamide scaffold. According to ChemSpider-predicted data, benzofuran-2-carboxamide (CSID:598727) possesses 2 H-bond donors and 3 H-bond acceptors, with an ACD/LogP of 1.54 . The N,N-dimethyl tertiary amide reduces the H-bond donor count to 0 while retaining the carbonyl oxygen as an acceptor, resulting in an estimated logP increase of 0.5–1.0 log units . For the structurally related 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide (CAS 1002726-97-7), the experimentally characterized logP is 0.52 with 1 H-bond donor (from the 5-NH₂ group) and 2 H-bond acceptors . This demonstrates that the N,N-dimethyl amide motif predictably lowers H-bond donor count while moderately increasing lipophilicity relative to primary amide analogs—a critical differentiation for membrane permeability, oral bioavailability, and target-binding pharmacophore design.

Physicochemical profiling Hydrogen bonding Drug-likeness prediction

Neuroprotective SAR: Methyl-Substituted Benzofuran-2-Carboxamides Exhibit Potent Anti-Excitotoxic Activity Comparable to Memantine

In a systematic SAR study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, Choi et al. (2015) demonstrated that specific substitution patterns on the benzofuran-2-carboxamide scaffold produce marked neuroprotective effects against NMDA-induced excitotoxicity in primary rat cortical neurons [1]. Compound 1f (bearing a -CH₃ group at the R₂ position of the N-phenyl ring) exhibited neuroprotective efficacy at 30 μM that was 'almost comparable to that of memantine,' the clinically approved NMDA antagonist [1]. The SAR established that -CH₃ substitution at R₂ is critical for anti-excitotoxic activity, while -OH at R₃ confers additional antioxidant effects (DPPH radical scavenging and lipid peroxidation inhibition) [1]. This class-level evidence validates the benzofuran-2-carboxamide core as a neuroprotective pharmacophore and underscores that the substitution pattern—rather than the mere presence of the benzofuran ring—governs biological activity. The N,N-dimethyl substitution at the carboxamide position in the target compound represents a distinct pharmacophoric profile that would require independent neuroprotective evaluation; it cannot be assumed to recapitulate the activity of N-phenyl-substituted analogs.

Neuroprotection Excitotoxicity NMDA antagonism

Synthetic Accessibility: Microwave-Assisted Multicomponent Protocol Enables Rapid, Catalyst-Free Access to Benzofuran-2-Carboxamides

Vincetti et al. (2016) developed a microwave-assisted, one-pot, three-component, catalyst-free protocol for the synthesis of substituted benzofuran-2-carboxamides directly from commercially available 2'-hydroxyacetophenones, aldehydes, benzonitriles, and amines [1]. This methodology is effective across a broad range of amine substrates and enables the rapid generation of benzofuran-2-carboxamide libraries for drug-discovery campaigns [1]. Compared to traditional multi-step benzofuran syntheses (e.g., the von Pechmann condensation or metal-catalyzed cyclization routes), the microwave-assisted multicomponent approach achieves dramatically shorter reaction times (typically minutes vs. hours) and avoids transition-metal catalysts, reducing cost and purification burden [1]. For N,N-dimethyl-1-benzofuran-2-carboxamide specifically, the synthesis can be accomplished from benzofuran-2-carboxylic acid via acid chloride formation followed by dimethylamine coupling, or directly via the multicomponent protocol using dimethylamine as the amine component [2]. This synthetic versatility translates into more reliable supply chains and lower procurement risk compared to analogs requiring specialized or low-yielding synthetic routes.

Microwave-assisted synthesis Multicomponent reaction Combinatorial chemistry

High-Impact Application Scenarios for N,N-Dimethyl-1-benzofuran-2-carboxamide Based on Differentiated Evidence


Matched-Pair Control for KRAS G12V Fragment-to-Lead Optimization Programs

In KRAS G12V fragment-based drug discovery, the 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide (PDB 8QDN, KD = 1.6 mM) serves as a validated starting point for medicinal chemistry optimization [1]. N,N-Dimethyl-1-benzofuran-2-carboxamide is the essential non-fluorinated matched-pair control required to deconvolute the contribution of the 7-fluoro substituent to binding affinity, binding pose, and ligand efficiency. Without this control, fluorine-specific SAR cannot be reliably established, potentially leading to misguided optimization vectors. The compound's N,N-dimethyl tertiary amide motif additionally serves as a probe for evaluating the importance of amide hydrogen-bond donor capacity at the SI/SII switch region binding site.

Physicochemical Reference Standard for N,N-Dimethyl Tertiary Amide Benzofuran Libraries

The compound functions as a physicochemical benchmark for characterizing the impact of N,N-dimethyl amide substitution on logP, solubility, permeability, and metabolic stability within benzofuran-2-carboxamide libraries [1]. Its H-bond donor count of 0 (vs. 2 for the unsubstituted amide) makes it a critical reference for assessing the role of amide hydrogen bonding in target engagement, oral absorption, and blood-brain barrier penetration. This application is directly supported by the class-level SAR demonstrating that substitution patterns on the benzofuran-2-carboxamide scaffold profoundly influence neuroprotective and anticancer activities [2].

Scaffold for Microwave-Assisted Parallel Synthesis of Fragment Screening Libraries

The microwave-assisted multicomponent protocol of Vincetti et al. (2016) enables the rapid, catalyst-free generation of benzofuran-2-carboxamide libraries with diverse substitution patterns [1]. N,N-Dimethyl-1-benzofuran-2-carboxamide serves as both a direct product of this synthetic route (using dimethylamine as the amine component) and a key intermediate for further diversification via C-H arylation and transamidation chemistry, as demonstrated by Oschmann et al. (2020) [2]. This positions the compound as an ideal building block for combinatorial fragment library construction targeting multiple protein classes.

Neuroprotective Lead Identification Starting Point Requiring De Novo Characterization

Given the validated neuroprotective activity of benzofuran-2-carboxamide derivatives—where compound 1f demonstrated efficacy comparable to memantine at 30 μM against NMDA-induced excitotoxicity [1]—N,N-dimethyl-1-benzofuran-2-carboxamide represents a structurally distinct starting point for neuroprotective lead discovery. Its unique N,N-dimethyl amide pharmacophore (absent from all 18 compounds in the published SAR series) may confer differential NMDA receptor subtype selectivity, antioxidant capacity, or pharmacokinetic properties. Procurement for this application must be accompanied by independent biological evaluation, as no direct neuroprotective data exist for this specific compound.

Quote Request

Request a Quote for N,N-dimethyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.